2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one
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Overview
Description
Piperidine, 2-methylene-1-(trifluoroacetyl)-: is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties . The trifluoroacetyl group in this compound introduces unique chemical properties, making it valuable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including piperidine, 2-methylene-1-(trifluoroacetyl)-, often involves the use of organometallic chemistry and hydrogenation methods . One common approach is the hydrogenation of pyridine derivatives using metal catalysts such as molybdenum disulfide . Another method involves the cyclization of appropriate precursors under specific reaction conditions .
Industrial Production Methods: Industrial production of piperidine derivatives typically involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 2-methylene-1-(trifluoroacetyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the trifluoroacetyl group, which can influence the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize piperidine derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .
Scientific Research Applications
Chemistry: Piperidine, 2-methylene-1-(trifluoroacetyl)-, is used as a building block in the synthesis of complex organic molecules. Its unique chemical properties make it valuable for designing new compounds with potential biological activities .
Biology: In biological research, piperidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the development of new drugs targeting various diseases .
Medicine: Piperidine derivatives have shown promise in the treatment of conditions such as cancer, inflammation, and neurological disorders. The trifluoroacetyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Industry: In the industrial sector, piperidine, 2-methylene-1-(trifluoroacetyl)-, is used in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of more efficient and effective products .
Mechanism of Action
The mechanism of action of piperidine, 2-methylene-1-(trifluoroacetyl)-, involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with significant biological activity.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of various pharmaceuticals.
Uniqueness: Piperidine, 2-methylene-1-(trifluoroacetyl)-, is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
312533-00-9 |
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Molecular Formula |
C8H10F3NO |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylidenepiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H10F3NO/c1-6-4-2-3-5-12(6)7(13)8(9,10)11/h1-5H2 |
InChI Key |
BUDKJSHXVVIGMP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCN1C(=O)C(F)(F)F |
Origin of Product |
United States |
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